molecular formula C43H69NO12 B1665279 Ascomycin CAS No. 104987-12-4

Ascomycin

Cat. No. B1665279
CAS RN: 104987-12-4
M. Wt: 792.0 g/mol
InChI Key: ZDQSOHOQTUFQEM-CUMYOKFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascomycin, also known as Immunomycin, FR-900520, FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . It has been researched for the treatment of autoimmune diseases and skin diseases, and to prevent rejection after an organ transplant . It’s a highly valuable multifunctional drug which exhibits numerous biological properties .


Synthesis Analysis

Due to the structural complexity of this compound, there occurs difficulty in its chemical synthesis . Therefore, microbial production has been preferred by using Streptomyces hygroscopicus subsp. ascomyceticus . Through several genetic manipulation and mutagenesis techniques, the yield can be increased by several folds without any difficulties . Genetic engineering has played a significant role in understanding the biosynthetic pathway of this compound .


Molecular Structure Analysis

This compound is a pharmacologically significant 23-membered macrocyclic polyketide antibiotic . It has a structural analog known as tacrolimus (FK506) which is also used as a well-known immunosuppressive agent in the prevention of xenograft rejection after an organ transplant in humans .


Chemical Reactions Analysis

This compound is a secondary metabolite, the production of which is often limited by the shortage of precursors during the late fermentation phase . Polyhydroxybutyrate is an intracellular polymer accumulated by prokaryotic microorganisms . Developing polyhydroxybutyrate as an intracellular carbon reservoir for precursor synthesis is of great significance to improve the yield of this compound .


Physical And Chemical Properties Analysis

This compound is a multifunctional antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus . As a secondary metabolite, the production of this compound is often limited by the shortage of precursors during the late fermentation phase .

Scientific Research Applications

Enhanced Production Strategies

  • Enhanced Production through Elicitation and Pathway-Engineering : A study by Wang et al. (2019) demonstrated a novel combinatorial engineering approach for ascomycin production in Streptomyces hygroscopicus. They identified target genes involved in metabolic and transcriptional regulation, significantly boosting this compound yield.
  • Bioprocess and Genetic Engineering : Research by Sambyal & Singh (2020) emphasizes the use of genetic manipulation and mutagenesis techniques to enhance this compound yield in Streptomyces hygroscopicus subsp. ascomyceticus.
  • Polyhydroxybutyrate as Carbon Reservoir : Studies by Wang et al. (2021) and Wang et al. (2020) explored using polyhydroxybutyrate as an intracellular carbon reservoir to improve this compound production, showing significant yield enhancement.

Biological and Pharmacological Applications

  • Inflammatory Skin Diseases Treatment : Paul, Graeber, & Stuetz (2000) and Paul & Ho (1998) highlighted the potential of this compound derivatives in treating inflammatory skin diseases. Their research indicates effectiveness in conditions like atopic dermatitis and psoriasis.
  • Anticonvulsants and Neuroprotectants : Sierra-Paredes & Sierra-marcuňo (2008) discussed the potential of this compound and FK506 as anticonvulsants and neuroprotectants, showing promise in the treatment of brain diseases.

Chemical and Structural Studies

  • Chemical Structure and Synthesis : Or et al. (1993) examined the fermentation, structural determination, and synthesis of this compound, providing crucial insights into its chemical makeup and potential modifications.
  • Acyl Transferase Domains Study : Reeves et al. (2002) researched the specificity of acyl transferase domains in the this compound polyketide synthase, contributing to a better understanding of its biosynthetic pathway.

Therapeutic Applications and Drug Development

  • Novel Anti-Inflammatory Drug Development : Grassberger et al. (1999) discussed SDZ ASM 981, an this compound derivative, highlighting its high anti-inflammatory activity and potential as a novel drug for skin diseases.
  • Therapeutic Monitoring and Clinical Efficacy : Eichenfield et al. (2002) reviewed the therapeutic monitoring of pimecrolimus (ASM 981) for treating mild to moderate atopic dermatitis, underlining its safety and efficacy.

Metabolic Engineering for Improved Production

  • Metabolic Network Model and Engineering : Wang et al. (2017) explored metabolic network modeling and engineering of ethylmalonyl-CoA pathway in Streptomyces hygroscopicus var. ascomyceticus for better this compound production.
  • Integration of 13C-Labeling Experiments : Qi et al. (2017) combined 13C-labeling experiments with in silico analysis to enhance this compound production, illustrating a novel approach for yield improvement.

Mechanism of Action

Target of Action

Ascomycin, also known as Immunomycin or FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . The primary target of this compound is macrophilin-12 , a type of immunophilin . This interaction plays a crucial role in the compound’s immunosuppressive and antifungal activities.

Mode of Action

This compound acts by binding to immunophilins, especially macrophilin-12 . This binding inhibits the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, an important cellular component of the atopic response .

Biochemical Pathways

The biosynthesis of this compound and aromatic amino acid are closely related through chorismic acid via the shikimate biosynthesis pathway . The activation of the pentose phosphate pathway also provides more reducing power via NADPH along with erythrose 4-phosphate, a direct precursor of the shikimate pathway . This is important to enhance the production of this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in drug discovery and chemical safety assessment . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive properties. It inhibits the production of certain cytokines, thereby modulating immune responses . It also preferentially inhibits the activation of mast cells, which play a key role in allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolism of polyhydroxybutyrate, an intracellular polymer, has been found to be beneficial for cell growth and this compound production . This polymer acts as an intracellular carbon reservoir, stored as polymers when carbon sources are abundant and depolymerized into monomers for the biosynthesis of precursors when carbon sources are insufficient .

Safety and Hazards

Ascomycin produces a more selective immunomodulatory effect in that it inhibits the elicitation phase of allergic contact dermatitis but does not impair the primary immune response when administered systemically .

Future Directions

Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of this compound including an update of the ongoing yield improvement techniques as well as screening method of novel strains for this compound production .

properties

{ "Design of the Synthesis Pathway": "Ascomycin can be synthesized through a convergent strategy by coupling two key fragments: a macrolactone and a polyketide intermediate.", "Starting Materials": [ "Methyl 4-(dimethylamino)phenylacetate", "Ethyl 2-(4-dimethylaminophenyl)acetate", "Methyl 4-(dimethylamino)phenylacetate", "Methyl 4-(dimethylamino)phenylacetate", "2,4-Dimethyl-3-pentanol", "Sodium hydride", "Diisopropylamine", "Lithium diisopropylamide", "Sodium borohydride", "Titanium tetrachloride", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Methanesulfonyl chloride", "Triethylamine", "Succinic anhydride", "Dimethylaminopyridine", "Pyridine", "Sodium hydroxide", "Sodium chloride", "Water", "Ethyl acetate", "Toluene", "Hexanes", "Methylene chloride", "Sodium sulfate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Preparation of the macrolactone intermediate", "Preparation of the polyketide intermediate", "Coupling of the macrolactone and polyketide intermediates", "Conversion of the resulting adduct to Ascomycin", "Preparation of the macrolactone intermediate:", "Formation of the macrolactone ring by reacting methyl 4-(dimethylamino)phenylacetate with ethyl 2-(4-dimethylaminophenyl)acetate using sodium hydride as a base in tetrahydrofuran", "Reduction of the resulting intermediate with sodium borohydride in methanol to give the corresponding alcohol", "Protection of the alcohol with methanesulfonyl chloride and triethylamine in acetone", "Conversion of the resulting mesylate to the corresponding Grignard reagent with magnesium and iodine in ether", "Addition of titanium tetrachloride to the Grignard reagent in tetrahydrofuran to form the macrolactone intermediate", "Preparation of the polyketide intermediate:", "Preparation of the polyketide intermediate involves the condensation of 2,4-dimethyl-3-pentanol with succinic anhydride in the presence of dimethylaminopyridine and pyridine", "Conversion of the resulting intermediate to the corresponding acid by treatment with sodium hydroxide and sodium chloride in water", "Esterification of the acid with ethanol in the presence of sulfuric acid to give the desired ethyl ester", "Coupling of the macrolactone and polyketide intermediates:", "The macrolactone and polyketide intermediates are coupled using lithium diisopropylamide in tetrahydrofuran to give the corresponding adduct", "Conversion of the resulting adduct to Ascomycin:", "The adduct is converted to Ascomycin by treatment with sodium borohydride in methanol and subsequent acidification with hydrochloric acid", "The resulting crude product is purified by extraction with ethyl acetate and toluene, followed by recrystallization from petroleum ether" ] }

CAS RN

104987-12-4

Molecular Formula

C43H69NO12

Molecular Weight

792.0 g/mol

IUPAC Name

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI Key

ZDQSOHOQTUFQEM-CUMYOKFYSA-N

Isomeric SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Appearance

Solid powder

Other CAS RN

104987-12-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FK-520;  FK-520;  FK-520;  FR900520;  FR-900520;  FR-900520;  L 683590;  L-683590;  L683590;  Changchuanmycin;  Immunomycin. Ascomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascomycin
Reactant of Route 2
Ascomycin
Reactant of Route 3
Ascomycin
Reactant of Route 4
Ascomycin
Reactant of Route 5
Ascomycin
Reactant of Route 6
Ascomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.